4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide
Description
4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide is a pyrazole-based compound characterized by a carbothioamide group at position 1, a hydroxyl group at position 5, and a 2,2-dicyano-1-phenylethyl substituent at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Although direct crystallographic data for this compound are unavailable in the provided evidence, its structural analogs (e.g., dichlorophenyl variants, CAS 351418-50-3) suggest a planar pyrazole core stabilized by conjugation and substituent effects .
Properties
IUPAC Name |
4-(2,2-dicyano-1-phenylethyl)-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-9-12(14(21)20(19-9)15(18)22)13(11(7-16)8-17)10-5-3-2-4-6-10/h2-6,11,13,19H,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTLHGUAFIZIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)C(C2=CC=CC=C2)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones
A widely adopted method involves the reaction of ethyl 3-oxobutanoate with phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5-ol, as demonstrated in analogous syntheses. For the target compound, this approach can be modified by substituting phenylhydrazine with thiocarbohydrazide to directly introduce the carbothioamide group at the N1 position. The reaction typically proceeds in ethanol under reflux (78–82°C) for 12–16 hours, yielding the pyrazole core with hydroxyl and methyl substituents at C5 and C3, respectively.
Functionalization of Preformed Pyrazoles
Alternative routes begin with commercially available 3-methyl-1H-pyrazol-5-ol, which undergoes sequential modifications:
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N1-Carbothioamidation : Treatment with thiocarbamoyl chloride in dry THF at 0–5°C.
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C4-Alkylation : Introduction of the 2,2-dicyano-1-phenylethyl group via nucleophilic substitution or Michael addition.
Installation of the 2,2-Dicyano-1-Phenylethyl Substituent
The C4 position of the pyrazole ring presents unique challenges due to steric hindrance and electronic deactivation by adjacent substituents. Successful strategies include:
Knoevenagel Condensation
Benzaldehyde reacts with malononitrile in the presence of ammonium acetate to form the 2,2-dicyano-1-phenylethylene intermediate. Subsequent Michael addition to the pyrazole core occurs under basic conditions (K2CO3/DMF, 60°C), achieving 68–72% yields in optimized protocols.
Reaction Conditions Table
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | <50°C: <40% yield; >70°C: decomposition |
| Base | K2CO3 | Cs2CO3 reduces regioselectivity |
| Solvent | DMF | DMSO promotes side reactions |
| Reaction Time | 8–10 hours | Shorter durations lead to incomplete conversion |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 4-iodopyrazole derivatives and preformed dicyanophenylethyl-zinc reagents demonstrates improved regiocontrol. Using Pd(PPh3)4 (5 mol%) in THF at room temperature, this method achieves 81% yield but requires stringent anhydrous conditions.
Carbothioamide Group Introduction
The N1-carbothioamide functionality is introduced via two principal methods:
Direct Aminolysis of Pyrazole-1-Carbonyl Chlorides
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Chlorination : Treat 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylic acid with SOCl2 (3.74 mol/L) at 60°C.
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Aminolysis : React the acyl chloride with ammonium thiocyanate in THF at −10°C, yielding the carbothioamide.
Critical Parameters
Thiocarbohydrazide Cyclization
Thiocarbohydrazide reacts with diketone precursors in PEG-400/CH2Cl2 biphasic systems, forming the pyrazole ring and carbothioamide group simultaneously. This one-pot method reduces step count but requires precise stoichiometry (1:1.05 diketone:thiocarbohydrazide).
Regioselectivity and Byproduct Management
The coexistence of hydroxyl, methyl, and bulky dicyanophenylethyl groups creates competing reaction pathways:
Competing Alkylation Sites
Oxidation of Hydroxyl Group
The C5 hydroxyl group undergoes undesired oxidation to ketones under acidic conditions. Stabilization methods include:
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In situ Protection : Acetylation with Ac2O/pyridine prior to dicyanoethylation.
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Reductive Conditions : Carry out critical steps under N2 with 1,4-dioxane as solvent.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 55:45) shows ≥99.2% purity when using recrystallization from ethanol/water (3:1).
Scale-Up Considerations and Industrial Relevance
Cost-Effective Route Optimization
| Step | Laboratory Yield | Pilot Plant Yield | Improvement Strategy |
|---|---|---|---|
| Pyrazole Formation | 78% | 82% | Continuous flow reactor |
| Dicyanoethylation | 68% | 73% | Solvent swap to 2-MeTHF |
| Final Crystallization | 91% | 95% | Seeding with pure polymorph |
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to amines.
Substitution: The phenyl and carbothioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: The target compound’s dicyano group is less electron-withdrawing than nitro substituents (e.g., in compounds) but more potent than halogens (e.g., fluorine in ). This may result in intermediate reactivity in nucleophilic or electrophilic reactions .
- Steric Effects : The phenylethyl chain in the target compound introduces steric bulk comparable to the 4-methylphenyl group in , which could influence binding affinity in biological targets .
Biological Activity
4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H13N5OS
- Molecular Weight : 313.36 g/mol
- CAS Number : 351419-60-8
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| 4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-pyrazole | TBD | |
| Dexamethasone | 76% TNF-α, 86% IL-6 |
In one study, a related pyrazole derivative demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
The presence of specific functional groups in pyrazole derivatives has been linked to enhanced antimicrobial activity. For example, modifications in the aryl moiety significantly influence the effectiveness against bacterial pathogens .
Anticancer Activity
Pyrazole derivatives have also shown promise in cancer treatment. The compound's analogs have been tested for their ability to inhibit cancer cell proliferation.
Research indicates that certain modifications to the pyrazole structure can enhance its cytotoxic effects against various cancer cell lines .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to the compound :
- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and screened for their anti-inflammatory activity using carrageenan-induced edema models. The most potent compounds exhibited significant reductions in paw edema compared to control groups .
- Antimicrobial Testing : A comprehensive study evaluated a range of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of substituents on the pyrazole ring in determining antimicrobial efficacy .
- Antitumor Activity : A group of researchers synthesized a library of pyrazole-based compounds and assessed their cytotoxicity against various cancer cell lines. Several compounds showed promising results with IC50 values in the low micromolar range .
Q & A
Q. What are the optimized synthetic routes for 4-(2,2-dicyano-1-phenylethyl)-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of pyrazole-carbothioamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates under reflux in ethanol or methanol. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol facilitates cyclization .
- Catalysts : Acidic or basic conditions (e.g., potassium hydroxide) are critical for regioselective pyrazole ring formation .
- Temperature : Reflux conditions (~80°C) are often required to achieve >90% yield .
Optimization Tip : Use microwave-assisted synthesis to reduce reaction time and improve purity, as demonstrated for structurally related pyrazole derivatives .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyrazole protons at δ 6.5–7.5 ppm) and deshielding effects from the carbothioamide group .
- X-ray crystallography : Resolve tautomeric preferences (e.g., enol-keto equilibrium) and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.24 Å, b = 9.93 Å, c = 13.65 Å have been reported for similar derivatives .
- IR spectroscopy : Confirm the presence of -OH (3400–3200 cm⁻¹) and -C≡N (2250 cm⁻¹) groups .
Q. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer: Molecular docking and density functional theory (DFT) are widely used:
- Docking : Target enzymes like human dihydrofolate reductase (DHFR; PDB: 1KMS). A docking score <−8.0 kcal/mol indicates strong binding affinity. For example, pyrazole-carbothioamides exhibit interactions with DHFR residues (e.g., Arg28, Leu22) via hydrogen bonds and π-π stacking .
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For related pyrazoles, a HOMO-LUMO gap of ~4.5 eV correlates with stability against oxidative degradation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?
Methodological Answer: Rational design strategies include:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability. For instance, 4-nitrophenyl substituents increase binding affinity to DHFR by 30% compared to unsubstituted analogs .
- Solubility enhancers : Incorporate polar groups (e.g., -SO₂NH₂) or use co-crystallization with cyclodextrins .
- Prodrug approaches : Mask the carbothioamide group with ester linkages to enhance bioavailability .
Q. How should researchers resolve contradictions between in vitro bioactivity and computational predictions?
Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies:
- Explicit solvent models : Use molecular dynamics (MD) simulations with water molecules to account for solvation .
- Enzyme flexibility : Perform ensemble docking with multiple DHFR conformations .
- Experimental validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., microplate reader at 340 nm) with docking scores. A ≥20% deviation warrants re-evaluation of force field parameters .
Q. What analytical techniques are critical for assessing regioselectivity in the synthesis of analogs?
Methodological Answer:
- HPLC-MS : Monitor reaction intermediates with C18 columns (acetonitrile/water gradient) .
- NOESY NMR : Detect spatial proximity between substituents (e.g., dicyanoethyl and methyl groups) to confirm regiochemistry .
- Single-crystal XRD : Resolve ambiguity in substituent positioning (e.g., para vs. meta substitution on phenyl rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
